Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound follows the International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its systematic chemical identity. The compound exhibits a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, forming the characteristic imidazo[1,2-a]pyridine core. The numbering system for this heterocyclic framework begins at the nitrogen atom within the imidazole ring, proceeding sequentially around the bicyclic system to establish the positions of substituents.
The structural representation can be described through multiple chemical identifiers that provide comprehensive information about the molecular geometry. The Simplified Molecular Input Line Entry System representation is COC(=O)c1ccn2c(cnc2c1)N+[O-], which illustrates the connectivity pattern and electronic distribution within the molecule. The International Chemical Identifier provides a standardized representation as InChI=1S/C9H7N3O4/c1-16-9(13)6-2-3-11-7(4-6)10-5-8(11)12(14)15/h2-5H,1H3, offering detailed information about the atomic composition and bonding patterns.
The molecular weight of 221.17 grams per mole reflects the contribution of all constituent atoms, including the heterocyclic framework, nitro group, and methyl carboxylate functionality. The compound exhibits a planar or near-planar configuration for the bicyclic core, similar to other imidazo[1,2-a]pyridine derivatives that have been characterized crystallographically. The International Chemical Identifier Key FSKZMOLLOXQTRE-UHFFFAOYSA-N provides a unique fingerprint for database searches and computational studies.
Crystallographic Characterization and Hirshfeld Surface Analysis
Crystallographic studies of related imidazo[1,2-a]pyridine derivatives have provided valuable insights into the three-dimensional arrangements and intermolecular interactions that govern solid-state packing. The imidazo[1,2-a]pyridine ring system typically exhibits exceptional planarity, with root mean square deviations often less than 0.030 Angstroms for all non-hydrogen atoms. This planarity is crucial for understanding the electronic properties and potential intermolecular interactions that influence crystal packing and stability.
Hirshfeld surface analysis has emerged as a powerful tool for investigating intermolecular interactions in imidazo[1,2-a]pyridine derivatives. Studies of similar compounds, such as 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, demonstrate that crystal structures are stabilized by various non-covalent interactions including carbon-hydrogen to nitrogen bonds, carbon-hydrogen to oxygen bonds, and carbon-hydrogen to pi interactions. These interactions combine to generate three-dimensional arrays that determine the physical properties of the crystalline material.
The nitro group present in this compound is expected to participate in specific directional interactions based on crystallographic data from related compounds. The electron-withdrawing nature of the nitro functionality creates regions of positive electrostatic potential that can interact favorably with electron-rich regions of neighboring molecules. The methyl carboxylate group provides additional sites for hydrogen bonding and dipole-dipole interactions that contribute to crystal stability.
Computational studies using density functional theory calculations have been employed to understand the electronic structure and intermolecular interaction energies in imidazo[1,2-a]pyridine systems. These calculations reveal that dispersion forces often dominate in crystal packing, with electrostatic interactions providing additional stabilization. Three-dimensional energy framework analyses visualize the relative contributions of different interaction types, helping to predict physical properties and potential polymorphic behavior.
Tautomeric Forms and Electronic Resonance Effects
The electronic structure of this compound is significantly influenced by the presence of electron-withdrawing groups and the inherent electronic characteristics of the imidazo[1,2-a]pyridine framework. Computational studies using Complete Neglect of Differential Overlap methods have been applied to related imidazo[1,2-a]pyridine systems to understand their electronic properties and reactivity patterns. These calculations provide insights into the charge distribution and frontier molecular orbital characteristics that govern chemical behavior.
The nitro group at the 3-position introduces significant electronic perturbations to the heterocyclic system through its strong electron-withdrawing effect. This substitution pattern affects the electron density distribution throughout the molecule, particularly influencing the reactivity of adjacent positions and the overall electronic properties of the bicyclic framework. The presence of the nitro group also creates the possibility for intramolecular electronic interactions that can stabilize specific conformations or tautomeric forms.
Recent investigations of benzoimidazo[1,2-a]cyclopenta[e]pyridine derivatives have revealed interesting ring-chain-ring tautomerism phenomena in solution. While the specific tautomeric behavior of this compound has not been extensively studied, the presence of both electron-withdrawing substituents suggests potential for similar dynamic behavior. The ester functionality at the 7-position can participate in resonance interactions with the heterocyclic pi-system, potentially influencing the relative stability of different tautomeric forms.
Photochemical studies of related imidazo[1,2-a]pyridine systems have demonstrated that electronic excited states can lead to structural rearrangements and tautomeric equilibria. The combination of nitro and ester substituents in this compound creates a unique electronic environment that may exhibit distinctive photochemical and tautomeric properties under appropriate conditions.
Substituent Effects: Nitro and Ester Functional Group Interactions
The simultaneous presence of nitro and ester substituents on the imidazo[1,2-a]pyridine framework creates a complex interplay of electronic effects that significantly influence the chemical and physical properties of this compound. Comprehensive studies of nitration reactions in imidazo[1,2-a]pyridine systems have revealed the profound impact of substituent position and electronic nature on reactivity patterns. The nitro group at the 3-position represents a strategic placement that maximizes electronic communication with the heterocyclic pi-system while minimizing steric interference.
Comparative studies of various imidazo[1,2-a]pyridine derivatives with different substitution patterns have established structure-reactivity relationships that illuminate the role of substituent interactions. The electron-withdrawing nature of both the nitro and ester groups creates a cumulative effect that significantly alters the electronic properties compared to the unsubstituted parent compound. This electronic modification affects not only chemical reactivity but also physical properties such as solubility, melting point, and spectroscopic characteristics.
The methyl carboxylate group at the 7-position provides additional electronic stabilization through resonance interactions with the pyridine ring portion of the bicyclic system. This positioning allows for optimal orbital overlap while maintaining structural integrity and chemical stability. The ester functionality also introduces potential sites for further chemical modification through standard organic transformations such as hydrolysis, reduction, or transesterification reactions.
Systematic investigation of substituent effects in nitro-substituted imidazo[1,2-a]pyridines has revealed that the 3-position nitro group significantly influences the electronic properties of the entire molecular framework. The compound 7-methyl-3-nitroimidazo[1,2-a]pyridine, which shares the nitro substitution pattern but differs in the 7-position substituent, provides valuable comparative data for understanding the specific contributions of the carboxylate functionality. These comparisons help establish the unique chemical profile of this compound within the broader family of functionalized imidazo[1,2-a]pyridines.
The combination of electron-withdrawing substituents creates opportunities for specific intermolecular interactions in both solution and solid-state environments. The nitro group can participate in hydrogen bonding as an acceptor, while the ester carbonyl provides additional hydrogen bonding capability. These interaction patterns are crucial for understanding aggregation behavior, crystal packing preferences, and potential biological activity mechanisms.
Properties
IUPAC Name |
methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)6-2-3-11-7(4-6)10-5-8(11)12(14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKZMOLLOXQTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N2C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-amino-5-chloropyridine with 1,3-dichloroacetone in the presence of a base, followed by nitration to introduce the nitro group at the 3-position. The final step involves esterification to form the carboxylate ester at the 7-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazo[1,2-a]pyridine ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Antitubercular Properties
One of the most notable applications of methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate and its derivatives is their effectiveness against Mycobacterium tuberculosis. Research has demonstrated that certain imidazo[1,2-a]pyridine compounds exhibit potent inhibitory activity against both drug-sensitive and multidrug-resistant strains of tuberculosis. For instance, derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria, indicating their potential as therapeutic agents for tuberculosis treatment .
Antibacterial Activity
The compound has also been explored for its antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Modifications of imidazo[1,2-a]pyridine derivatives have resulted in compounds with enhanced activity against MRSA, showcasing their potential as new antibiotics .
Antiviral Activity
Imidazo[1,2-a]pyridine derivatives have been identified as promising candidates in the fight against viral infections. They exhibit antiviral properties by acting on multiple viral targets. For example, some studies indicate that these compounds can inhibit viral replication and may serve as lead structures for the development of new antiviral drugs .
Antiparasitic Activity
The antileishmanial activity of this compound has been documented in several studies. These compounds have been shown to be effective against Leishmania species, which are responsible for leishmaniasis—a disease prevalent in many tropical and subtropical regions . The mechanism often involves the disruption of metabolic pathways in the parasites.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives are being investigated for their anticancer properties as well. They have shown potential in targeting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural diversity among these compounds allows for the exploration of different mechanisms of action against cancer .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many derivatives act as enzyme inhibitors, disrupting essential metabolic processes in pathogens.
- Receptor Modulation : Some compounds have been found to modulate receptor activity, influencing cellular responses to external stimuli .
Data Table: Biological Activities of this compound Derivatives
Mechanism of Action
The mechanism of action of Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazo[1,2-a]pyridine ring system can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate with its analogs:
| Compound Name | Substituents (Position) | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Properties | References |
|---|---|---|---|---|---|---|
| This compound | 3-NO₂, 7-COOCH₃ | C₉H₇N₃O₄ | 221.17 | – | 95% purity; SeO₂-dependent synthesis; nitro group enhances electrophilicity | [3], [15], [16] |
| Methyl imidazo[1,2-a]pyridine-7-carboxylate | None (parent compound) | C₈H₈N₂O₂ | 176.18 | 133–135 | Simpler structure; precursor for functionalization; lower reactivity | [7] |
| Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate | 3-Cl, 7-COOCH₃ | C₉H₇ClN₂O₂ | 210.62 | – | ≥97% purity; chloro substituent offers stability; stored at 2–8°C | [9], [14] |
| Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | 7-Br, 3-COOCH₂CH₃ | C₁₀H₉BrN₂O₂ | 269.10 | – | Bromine as a leaving group; used in cross-coupling reactions | [8] |
| Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate | 3-I, 7-COOCH₃ | C₉H₇IN₂O₂ | 302.07 | – | High reactivity in metal-catalyzed reactions; light-sensitive | [11], [19] |
| 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | 7-CH₃, 2-COOH | C₉H₈N₂O₂ | 176.17 | – | Carboxylic acid enhances solubility; used in metal coordination studies | [4] |
Reactivity and Functionalization
- Nitro Group Utility: The nitro group in the target compound serves as a precursor for amine derivatives via reduction, enabling access to pharmacologically active molecules (e.g., guanidinobenzyl-substituted uPA inhibitors in ) .
- Halogenated Analogs : Chloro () and bromo () derivatives exhibit stability and serve as intermediates in Suzuki-Miyaura couplings. The iodo analog () is highly reactive in Ullmann or Buchwald-Hartwig reactions but requires light-protected storage .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound reduces water solubility compared to the carboxylic acid analog (), though it enhances membrane permeability in drug design .
Pharmacological Potential
- Nitroimidazole Derivatives : The nitro group is associated with antimicrobial and antiparasitic activity , as seen in metronidazole analogs. The target compound’s nitroimidazo[1,2-a]pyridine core may offer similar bioactivity .
- Comparison with Tetrahydro Derivatives : Hydrogenated analogs (e.g., compound 2d in ) exhibit higher melting points (215–217°C) due to increased hydrogen bonding, suggesting improved crystalline stability .
Biological Activity
Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate is a synthetic compound belonging to the nitroimidazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and antiprotozoal applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₇N₃O₄
- Molecular Weight : 221.17 g/mol
- Structural Features : The compound features a pyridine ring with a nitro group and a carboxylate ester, which are critical for its biological activity.
Biological Activity Overview
This compound exhibits significant biological activity against various pathogens:
- Antimicrobial Activity : The compound has demonstrated effectiveness against anaerobic bacteria and protozoa such as Trichomonas vaginalis and Giardia lamblia. Its mechanism is believed to involve the generation of reactive nitrogen species that contribute to cytotoxic effects on these microorganisms.
- Anticancer Potential : Preliminary studies suggest that the compound may interact with DNA, leading to strand breaks and cell death in susceptible cancer cells. This interaction is facilitated by the nitro group, which can undergo bioreduction to form reactive intermediates capable of damaging cellular components .
The biological activity of this compound can be attributed to several mechanisms:
- Reduction Reactions : The nitro group is susceptible to reduction, forming amines that can interact with cellular targets.
- DNA Interaction : Evidence suggests that the compound may induce DNA damage through strand breaks.
- Enzyme Modulation : The imidazo[1,2-a]pyridine moiety may modulate the activity of specific enzymes and receptors involved in cellular pathways.
Comparative Analysis with Related Compounds
The following table summarizes this compound alongside similar compounds within the nitroimidazole family:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | Bromine substitution at position 3 | Exhibits different reactivity due to bromine |
| Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate | Amino group at position 3 | Enhanced biological activity due to amino group |
| Methyl 3-nitroimidazo[1,2-a]pyridine | Nitro substitution at position 3 | Shares structural similarities but differs in biological activity |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Antimicrobial Screening : In vitro assays have shown that this compound exhibits minimum inhibitory concentrations (MIC) against a range of pathogens. For instance, it has been tested against Mycobacterium tuberculosis with promising results indicating strong antimicrobial properties .
- Pharmacokinetic Studies : Research has also explored the pharmacokinetics of related imidazo[1,2-a]pyridine derivatives, revealing insights into their absorption and metabolic profiles in animal models. These studies are essential for understanding the therapeutic potential of this compound in clinical settings .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving lithiation, nitro-group introduction, and esterification. For example, lithiation of triazolopyridine precursors (e.g., 3-methyl-[1,2,3]triazolo[1,5-a]pyridine) followed by nitro-functionalization is a key step . Intermediates are characterized using NMR (1H, 13C), IR spectroscopy, and HRMS to confirm structural integrity. For instance, HRMS data (e.g., m/z 416.5 [M+H]+) ensures accurate mass confirmation .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Bruker SMART CCD detectors is used. Parameters such as unit cell dimensions (e.g., a = 7.512 Å, b = 10.289 Å, c = 15.710 Å) and refinement statistics (R-factor < 0.05) are critical for validating the molecular packing and hydrogen-bonding interactions .
Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?
- Methodological Answer : This scaffold exhibits antiviral, antibacterial, and anti-inflammatory properties. For example, derivatives like Alpidem and Zolpidem are clinically used, while 3-nitroimidazo[1,2-a]pyridines show anti-leishmanial activity (EC50 = 0.38 µM against Trypanosoma brucei) .
Advanced Research Questions
Q. How can contradictory activity data in different parasite models be resolved for 3-nitroimidazo[1,2-a]pyridines?
- Methodological Answer : Discrepancies between 2D/3D cell models and in vivo results require validation via pharmacokinetic profiling. For instance, poor solubility in HepG2 media (CC50 > 7.8 µM) may explain reduced efficacy in axenic amastigotes (EC50 > 1.6 µM) despite strong in vitro activity. Solubility enhancement strategies (e.g., prodrug design) should be prioritized .
Q. What strategies optimize the synthetic yield of this compound derivatives?
- Methodological Answer : Reaction conditions (e.g., temperature, catalysts) significantly impact yields. For example, using Boc-deprotection (General Procedure E) achieves 94% yield for intermediates, while scaffold-hopping approaches (e.g., replacing pyridine with pyridazine) may reduce steric hindrance and improve reactivity .
Q. How do structural modifications influence the anti-infectious activity of 3-nitroimidazo[1,2-a]pyridines?
- Methodological Answer : Substituents at the 7-carboxylate position modulate bioactivity. For example, ethyl esters with 4-nitrophenyl groups exhibit higher anti-trypanosomal activity than methyl esters due to enhanced lipophilicity. SAR studies should correlate logP values with EC50 data to guide optimization .
Q. What analytical techniques resolve spectral ambiguities in imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Multi-nuclear NMR (e.g., 2D COSY, HSQC) clarifies overlapping signals in crowded regions (δ 7.2–8.5 ppm for aromatic protons). IR spectroscopy confirms nitro-group presence (stretching at ~1520 cm⁻¹), while SCXRD resolves regiochemical uncertainties in fused-ring systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
